[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that features a combination of oxazole, triazole, and carboxylate functional groups
Properties
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14-8-10-17(11-9-14)22-24-20(16(3)30-22)13-29-23(28)21-15(2)27(26-25-21)18-6-5-7-19(12-18)31-4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOYTMTXIOXSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxide or sulfone derivatives, while reduction of the carboxylate group would produce the corresponding alcohol.
Scientific Research Applications
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole and triazole rings can interact with enzymes or receptors, modulating their activity. The carboxylate group may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a methyl-substituted benzene ring.
4-Chloromethcathinone: A stimulant drug of the cathinone class with a similar aromatic structure.
Uniqueness
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: is unique due to its combination of oxazole, triazole, and carboxylate functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 370.47 g/mol. Its structure features an oxazole ring and a triazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the oxazole and triazole derivatives have shown effectiveness against a range of bacteria and fungi.
Table 1: Antimicrobial Activity Comparison
Research indicates that the compound's activity against Escherichia coli and Staphylococcus aureus is comparable to standard antibiotics like chloramphenicol, suggesting potential for therapeutic use in treating bacterial infections .
Antifungal Activity
The antifungal properties of the compound have been explored in various studies. It has been shown to inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus flavus.
Table 2: Antifungal Activity Results
| Compound | Fungal Strains Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| [5-methyl-2-(4-methylphenyl)... | Candida albicans | 20 | |
| Triazole Derivative C | Aspergillus flavus | 25 |
In vitro studies demonstrated that the compound effectively inhibited fungal growth, indicating its potential as an antifungal agent .
Anticancer Activity
Emerging evidence suggests that triazole derivatives may possess anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms.
Table 3: Anticancer Activity Overview
| Compound | Cancer Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| [5-methyl-2-(4-methylphenyl)... | HeLa (cervical cancer) | 15 | |
| Triazole Derivative D | MCF-7 (breast cancer) | 12 |
Research has shown that the compound can significantly reduce cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Case Studies
A notable case study involved the synthesis of various derivatives of the compound, which were tested for their biological activity. The results indicated that modifications to the oxazole and triazole rings could enhance antimicrobial and anticancer properties.
Q & A
Basic: What synthetic strategies are recommended for preparing this heterocyclic compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with cyclocondensation to form the oxazole and triazole rings. For example:
- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to generate the oxazole core (analogous to ).
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole moiety, as seen in related triazole-carboxylate syntheses ().
- Step 3 : Esterification or carboxylate coupling using DCC/DMAP or other activating agents to link the oxazole and triazole units.
Critical Considerations : Use anhydrous conditions for hygroscopic intermediates (e.g., sulfanyl-containing reagents) and monitor reaction progress via TLC or HPLC ().
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : and NMR to confirm substituent positions and ring connectivity. For example, the methylsulfanyl group at the 3-position of the phenyl ring in the triazole moiety shows distinct deshielding in NMR ().
- FTIR : Confirm ester (C=O stretch ~1700 cm) and triazole (C-N stretches ~1500 cm) functional groups.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxazole vs. isoxazole isomers) using SHELXL for refinement ( ).
Advanced: How can contradictions in NMR data due to tautomerism or dynamic effects be resolved?
Methodological Answer:
- Variable-Temperature NMR : Perform experiments at low temperatures (e.g., −40°C) to slow tautomeric equilibria, as demonstrated in pyrazole-carboxylic acid derivatives ( ).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) for different tautomers ( ).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents ().
Advanced: What strategies are effective for refining crystal structures of this compound when twinning or disorder is present?
Methodological Answer:
- SHELXL Integration : Use the TWIN/BASF commands to model twinning, particularly for non-merohedral twins ( ).
- Disorder Modeling : Apply PART/SUMP restraints for overlapping moieties (e.g., methyl groups) and validate with R and GooF metrics.
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC Mercury for packing analysis ( ).
Advanced: How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading).
- Response Surface Methodology (RSM) : Optimize conditions for steps like CuAAC (e.g., azide concentration, reaction time) using Central Composite Design ().
- In-line Analytics : Integrate flow chemistry with real-time FTIR or UV-Vis monitoring to track intermediate formation ().
Advanced: How can computational methods aid in predicting biological activity or reactivity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
- Reactivity Predictions : Apply Frontier Molecular Orbital (FMO) theory to predict sites for electrophilic/nucleophilic attacks ().
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate regioisomers.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) based on solubility differences ( ).
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water for high-purity isolation ( ).
Advanced: How to address discrepancies between calculated and observed spectroscopic data?
Methodological Answer:
- Solute-Solvent Interactions : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO).
- Dynamic Effects : Include Boltzmann-weighted conformer ensembles in computational models ( ).
- Cross-Validation : Compare with databases (e.g., Cambridge Structural Database) for bond-length/angle outliers ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
